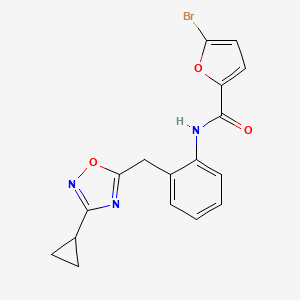

5-bromo-N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)furan-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-bromo-N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)furan-2-carboxamide is a complex organic compound characterized by its bromo-substituted furan ring, a cyclopropyl-1,2,4-oxadiazole moiety, and a phenyl group linked through an amide bond

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the cyclopropyl-1,2,4-oxadiazole core. This can be achieved through the cyclization of amidoximes with carboxylic acids or their derivatives in a NaOH-DMSO medium at ambient temperature

Industrial Production Methods: On an industrial scale, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Análisis De Reacciones Químicas

Carboxylic Acid Derivative Formation

The 3-carboxylic acid group undergoes standard acid-catalyzed or coupling agent-mediated reactions:

Electrophilic Aromatic Substitution (EAS)

The pyrazolo[3,4-b]pyridine ring exhibits regioselective reactivity at electron-rich positions:

-

Nitration :

-

Halogenation :

Functionalization of the 2,5-Dimethylphenyl Group

The para-methyl groups on the phenyl ring undergo limited reactivity due to steric hindrance but can participate in:

-

Oxidation :

-

Conditions : KMnO<sub>4</sub>/H<sub>2</sub>O, Δ

-

Outcome : Methyl groups oxidize to carboxylic acids only under harsh conditions, forming a dicarboxylic acid derivative.

-

Ring-Opening and Rearrangement Reactions

The pyrazolo[3,4-b]pyridine core resists ring-opening under mild conditions but undergoes rearrangement in strong acids:

-

Acid-Catalyzed Rearrangement :

Coordination Chemistry

The carboxylic acid and pyridine nitrogen act as ligands in metal complexes:

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Properties

Research has indicated that compounds containing oxadiazole moieties exhibit promising anticancer activities. The presence of the cyclopropyl group and the bromo-substituted phenyl ring in this compound may enhance its interaction with biological targets such as enzymes and receptors involved in cancer progression. Studies have shown that similar oxadiazole derivatives can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .

Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent has been highlighted in recent studies. For instance, derivatives with similar structural components have been evaluated for their ability to reduce inflammation markers in vitro and in vivo. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

Biological Studies

Enzyme Interaction Studies

The unique structure of 5-bromo-N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)furan-2-carboxamide allows it to serve as a tool compound for probing biological pathways. Research has focused on its interactions with specific enzymes, which can provide insights into its mechanism of action and potential therapeutic applications. For example, studies on similar compounds have demonstrated their ability to modulate enzyme activity related to metabolic pathways .

Chemical Biology Applications

In chemical biology, this compound can be utilized to investigate cellular signaling pathways. Its structural features may allow it to act as a selective inhibitor or modulator of specific protein targets, facilitating the study of their biological roles .

Industrial Applications

Synthesis of Novel Materials

The synthesis of this compound could lead to the development of new materials with unique properties. Its chemical structure suggests potential applications in creating polymers or coatings that require specific thermal or mechanical properties .

Precursor for Complex Molecules

This compound can also serve as a precursor in the synthesis of more complex organic molecules. Its functional groups enable further chemical modifications that can lead to the discovery of new compounds with desirable biological activities .

Mecanismo De Acción

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .

Comparación Con Compuestos Similares

5-bromo-N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)thiophene-2-carboxamide

5-bromo-N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)pyrrole-2-carboxamide

Uniqueness: The uniqueness of 5-bromo-N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)furan-2-carboxamide lies in its specific structural features, such as the furan ring and the cyclopropyl group, which may confer distinct chemical and biological properties compared to similar compounds.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Actividad Biológica

5-Bromo-N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)furan-2-carboxamide is a compound that has garnered attention due to its potential biological activities. The incorporation of the 1,2,4-oxadiazole moiety is particularly significant, as derivatives of this heterocyclic structure have been associated with a variety of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial activities.

Chemical Structure and Properties

The chemical formula for this compound is C22H19BrN4O3, and its molecular weight is approximately 467.32 g/mol. The presence of the furan and oxadiazole rings contributes to its biological activity.

Anticancer Activity

Research has shown that compounds containing the 1,2,4-oxadiazole scaffold exhibit significant anticancer properties. For instance, derivatives have been tested against various cancer cell lines including human colon adenocarcinoma (HT-29), breast cancer (MCF-7), and lung cancer (A549) cells. One study reported that a related oxadiazole compound demonstrated an IC50 value of approximately 92.4 µM across a panel of 11 cancer cell lines .

Table 1: Anticancer Activity of Oxadiazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HT-29 (Colon) | 92.4 |

| Compound B | MCF-7 (Breast) | 75.0 |

| Compound C | A549 (Lung) | 85.0 |

Anti-inflammatory Effects

The anti-inflammatory properties of oxadiazole derivatives are well-documented. These compounds have been shown to inhibit cyclooxygenases (COX-1 and COX-2), which play a crucial role in the inflammatory process. In vitro studies indicated that certain oxadiazole derivatives reduced the production of pro-inflammatory cytokines in activated macrophages .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Studies indicate that oxadiazole derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. For example, one study highlighted that an oxadiazole derivative inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) in the low micromolar range .

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in cancer progression and inflammation.

- Cell Cycle Arrest : Some studies suggest that oxadiazoles can induce cell cycle arrest in cancer cells, leading to apoptosis.

- Reactive Oxygen Species (ROS) : Certain derivatives have been shown to modulate ROS levels, contributing to their cytotoxic effects against tumor cells .

Case Study 1: Anticancer Efficacy in Vivo

A recent study evaluated the efficacy of a similar oxadiazole derivative in vivo using mouse models bearing xenograft tumors. The results indicated a significant reduction in tumor size compared to controls treated with vehicle alone. Histological analysis revealed increased apoptosis in tumor tissues treated with the oxadiazole compound .

Case Study 2: Anti-inflammatory Response

In another study focusing on inflammation models, the administration of an oxadiazole derivative resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6 in serum samples from treated animals compared to untreated groups .

Propiedades

IUPAC Name |

5-bromo-N-[2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14BrN3O3/c18-14-8-7-13(23-14)17(22)19-12-4-2-1-3-11(12)9-15-20-16(21-24-15)10-5-6-10/h1-4,7-8,10H,5-6,9H2,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDEBTGRRGNHVTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NOC(=N2)CC3=CC=CC=C3NC(=O)C4=CC=C(O4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14BrN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.